イポデート

概要

説明

この化合物は、高い脂溶性と放射線不透過性を有することで知られており、腹部X線検査で胆嚢と胆管を可視化する医療画像診断に役立ちます .

2. 製法

合成経路と反応条件: イオポジン酸は、ベンゼン環のヨウ素化によって合成されます。 . 反応条件は通常、ヨウ素原子の正しい位置への配置を確実にするために、制御された環境が必要です。

工業生産方法: イオポジン酸の工業生産には、大規模なヨウ素化プロセスが関与します。 これらのプロセスは、副生成物の生成を最小限に抑えながら、収率と純度を最大化するために設計されています。 高度な化学反応器と精製技術の利用により、医療用途のためのイオポジン酸が効率的に生産されます .

作用機序

イオポジン酸の作用機序には、体を通過するX線を遮断する能力が含まれ、この化合物を含まない身体構造を明確にすることができます . 甲状腺機能亢進症の治療において、イオポジン酸はより強力な形態の甲状腺ホルモンを遮断し、その合成と放出を妨げます . これにより、下垂体と大脳皮質におけるタイプIIデヨージナーゼの約80%が不活性化されます .

類似化合物:

ヨウ素酸 (HIO3): 強力な酸化作用を有するヨウ素のオキソ酸.

過ヨウ素酸 (HIO4): ヨウ素の別のオキソ酸で、より高い酸化状態と異なる化学構造で知られています.

比較:

イオポジン酸 vs. ヨウ素酸: 両方ともヨウ素を含みますが、イオポジン酸は主に医療画像診断で使用されるトリヨウ素化ベンゼン誘導体であり、ヨウ素酸はさまざまな化学反応で酸化剤として使用される無機化合物です.

イオポジン酸 vs. 過ヨウ素酸: 過ヨウ素酸はより高い酸化状態を持ち、放射線画像診断用に特別に設計されたイオポジン酸とは異なる化学用途で使用されます.

科学的研究の応用

イオポジン酸は、科学研究において幅広い用途があります。

化学: さまざまな化学反応と分析技術における試薬として使用されます。

生物学: ヨウ素代謝と甲状腺機能に関する研究で用いられています。

生化学分析

Biochemical Properties

Ipodate plays a significant role in biochemical reactions due to its iodine content and lipophilic nature. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with plasma albumin, to which ipodate is strongly bound. This binding limits the tissue transfer of ipodate to its unbound form, thereby retaining the agent within the compartment of albumin distribution . The iodine atoms in ipodate also contribute to its radiopaque properties, making it effective for imaging purposes.

Cellular Effects

Ipodate influences various cellular processes, particularly in the thyroid gland. It inhibits the conversion of thyroxine (T4) to triiodothyronine (T3), which is a more potent thyroid hormone . This inhibition is crucial in managing hyperthyroid conditions such as Graves’ disease and thyroid storm. By reducing the levels of T3 and T4, ipodate helps in controlling the symptoms of hyperthyroidism. Additionally, ipodate’s interaction with plasma albumin affects its distribution and cellular uptake, influencing its overall cellular effects.

Molecular Mechanism

The molecular mechanism of ipodate involves its binding interactions with biomolecules and its role in enzyme inhibition. Ipodate binds to plasma albumin, which limits its free form in the bloodstream . This binding is essential for its radiopaque properties and its therapeutic effects in thyroid conditions. Ipodate also inhibits the enzyme deiodinase, which is responsible for converting T4 to T3 . This inhibition reduces the levels of active thyroid hormone, thereby exerting its therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ipodate change over time. Ipodate is relatively stable, but its degradation can occur under certain conditions. Long-term studies have shown that ipodate can maintain its radiopaque properties and therapeutic effects over extended periods. Its stability and degradation can be influenced by factors such as pH, temperature, and exposure to light. In vitro and in vivo studies have demonstrated that ipodate’s effects on cellular function can persist over time, making it a reliable agent for both imaging and therapeutic purposes .

Dosage Effects in Animal Models

The effects of ipodate vary with different dosages in animal models. At therapeutic doses, ipodate effectively reduces T3 and T4 levels, helping manage hyperthyroid conditions . At higher doses, ipodate can exhibit toxic effects, including potential liver and kidney damage. Animal studies have shown that there is a threshold beyond which the adverse effects of ipodate become significant. Therefore, careful dosage management is essential to balance its therapeutic benefits and potential toxicity.

Metabolic Pathways

Ipodate is involved in several metabolic pathways, primarily related to its iodine content. It interacts with enzymes such as deiodinase, which plays a crucial role in thyroid hormone metabolism . By inhibiting deiodinase, ipodate reduces the conversion of T4 to T3, thereby affecting the overall metabolic flux of thyroid hormones. Additionally, ipodate’s interaction with plasma albumin influences its distribution and metabolism within the body .

Transport and Distribution

Ipodate is transported and distributed within cells and tissues through its interaction with plasma albumin . This binding limits its free form in the bloodstream, affecting its overall distribution. Ipodate’s lipophilic nature also facilitates its transport across cell membranes, allowing it to reach target tissues such as the thyroid gland. The distribution of ipodate is influenced by factors such as blood flow, tissue permeability, and the presence of transporters or binding proteins.

Subcellular Localization

The subcellular localization of ipodate is primarily influenced by its interaction with plasma albumin and its lipophilic nature . Ipodate is predominantly localized in the extracellular compartment, particularly within the plasma. Its binding to albumin limits its intracellular accumulation, thereby affecting its activity and function. In target tissues such as the thyroid gland, ipodate can exert its effects by inhibiting deiodinase and reducing the levels of active thyroid hormone .

準備方法

Synthetic Routes and Reaction Conditions: Iopodic acid is synthesized through the iodination of a benzene ring. . The reaction conditions typically require a controlled environment to ensure the correct placement of iodine atoms.

Industrial Production Methods: Industrial production of iopodic acid involves large-scale iodination processes. These processes are designed to maximize yield and purity while minimizing the production of by-products. The use of advanced chemical reactors and purification techniques ensures the efficient production of iopodic acid for medical use .

化学反応の分析

反応の種類: イオポジン酸は、次を含むさまざまな化学反応を起こします。

酸化: イオポジン酸は、ヨウ素酸イオンを生成するために酸化される可能性があります。

還元: それは、ヨウ化物イオンを生成するために還元される可能性があります。

一般的な試薬と条件:

酸化: 硝酸や塩素酸などの強力な酸化剤が使用されます。

還元: チオ硫酸ナトリウムなどの還元剤を使用できます。

主な生成物:

酸化: ヨウ素酸イオン。

還元: ヨウ化物イオン。

置換: さまざまな置換ベンゼン誘導体.

類似化合物との比較

Iodic Acid (HIO3): An oxoacid of iodine with strong oxidizing properties.

Periodic Acid (HIO4): Another oxoacid of iodine, known for its higher oxidation state and different chemical structure.

Comparison:

Iopodic Acid vs. Iodic Acid: While both contain iodine, iopodic acid is a tri-iodinated benzene derivative used primarily in medical imaging, whereas iodic acid is an inorganic compound used as an oxidizing agent in various chemical reactions.

Iopodic Acid vs. Periodic Acid: Periodic acid has a higher oxidation state and is used in different chemical applications compared to iopodic acid, which is specifically designed for radiographic imaging.

生物活性

Ipodate, also known as iopanoic acid, is a radiopaque compound primarily used in medical imaging for cholecystography. Beyond its imaging applications, it has significant biological activities, particularly concerning thyroid hormone regulation. This article delves into the biological activity of ipodate, focusing on its mechanisms of action, pharmacodynamics, and clinical implications based on diverse research findings.

Ipodate functions by inhibiting the conversion of thyroxine (T4) to triiodothyronine (T3), which is crucial in managing conditions like hyperthyroidism. It acts as an antagonist to 5'-deiodinase types I and II, enzymes responsible for this conversion. This inhibition leads to a rapid decrease in serum concentrations of free T4 and T3, making ipodate a valuable tool in treating hyperthyroid patients.

Pharmacodynamics

- Thyroid Hormone Regulation : Ipodate significantly reduces the levels of free T4 and T3 in the serum. In a study involving hyperthyroid patients treated with sodium ipodate, serum FT4 levels decreased from 48.9 pg/ml to 26.0 pg/ml, while FT3 levels dropped from 12.4 pg/ml to 2.5 pg/ml after ten days of treatment .

- Clinical Applications : The compound is particularly effective in managing thyroid storms and preparing patients for thyroidectomy by rapidly lowering thyroid hormone levels .

Absorption and Metabolism

Ipodate is absorbed through the gastrointestinal tract via passive diffusion, facilitated by bile salts. Its lipophilicity allows it to cross the intestinal mucosa effectively. Once absorbed, ipodate binds to serum albumin and is transported to the liver for metabolism, primarily through glucuronide conjugation .

Excretion

The elimination of ipodate occurs mainly through biliary excretion (approximately 65%), with the kidneys accounting for the remaining 35%. This unique excretion pathway highlights its role in liver function and metabolism .

Case Study: Hyperthyroidism Management

In a clinical trial involving patients with Graves' disease treated with sodium ipodate, researchers observed significant decreases in both T4 and T3 levels compared to those treated with potassium iodide (KI). The study indicated that the combination of propylthiouracil (PTU) and ipodate resulted in a more profound decrease in serum T3 levels than PTU alone .

| Treatment Type | FT4 Initial (pg/ml) | FT4 After Treatment (pg/ml) | FT3 Initial (pg/ml) | FT3 After Treatment (pg/ml) |

|---|---|---|---|---|

| Sodium Ipodate | 48.9 ± 6.6 | 26.0 ± 2.7 | 12.4 ± 2.0 | 2.5 ± 0.4 |

| Potassium Iodide (SSKI) | 51.1 ± 8.8 | 11.3 ± 1.4 | 15.7 ± 2.0 | 2.6 ± 0.3 |

Long-term Effects

Another study reported that after discontinuation of sodium ipodate treatment, serum hormone levels returned to baseline values within ten days, indicating that while ipodate is effective for short-term management of hyperthyroidism, it does not provide a permanent solution .

特性

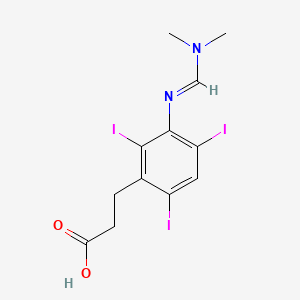

IUPAC Name |

3-[3-(dimethylaminomethylideneamino)-2,4,6-triiodophenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13I3N2O2/c1-17(2)6-16-12-9(14)5-8(13)7(11(12)15)3-4-10(18)19/h5-6H,3-4H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQNFBOJPTAXAKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NC1=C(C=C(C(=C1I)CCC(=O)O)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13I3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0023167 | |

| Record name | Iopodic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

597.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

579.8ºC at 760 mmHg | |

| Record name | Iopodic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09333 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

Insoluble, SLIGHTLY SOL IN ETHANOL; METHANOL /CALCIUM SALT/, VERY SOL IN CHLOROFORM /SODIUM SALT/, PRACTICALLY INSOL IN WATER; VERY SOL IN METHANOL, ETHANOL, CHLOROFORM, ACETONE, DILUTE SULFURIC ACID | |

| Record name | Iopodic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09333 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | IPODATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3347 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

For cholecystography, iopodic acid blocks the X-rays as they pass through the body which allows delineating the body structures that do not contain this compound. The use of iopodic acid in hyperthyroidism is related to the inhibition of 5'-monodeiodinase type I and II; this will later impair the extrathyroidal conversion of thyroxine (T4) to triiodothyronine (T3)., IPODATE /ORAGRAFIN/...GIVEN ONCE DAILY CAUSES RAPID DECLINE IN SERUM T3 & T4, INCREASES RT3, & APPEARS TO BE MORE POTENT THAN PTU IN INHIBITING EXTRATHYROIDAL CONVERSION OF T4 TO T3. ANOTHER MECHANISM PROBABLY INVOLVES THE SLOWER INHIBITION OF THYROID HORMONE SECRETION CAUSED BY RELEASE OF IODINE AFTER METABOLISM OF IPODATE. THE USE OF IPODATE & SIMILAR AGENTS IS INVESTIGATIONAL BUT APPEARS PROMISING FOR SHORT-TERM EARLY TREATMENT OF HYPERTHYROIDISM OR AS AN ADJUNCT TO THIOAMIDE DRUGS. /IPODATE SALTS/, THE INGESTION BY NORMAL SUBJECTS OF 3 G OF SODIUM IPODATE RESULTED IN DECREASES OF SERUM TOTAL & FREE T3 TO A NADIR ON DAY 4 WHICH AVERAGED 43% & 40%, RESPECTIVELY, BELOW INITIAL MEAN VALUES. TOTAL & FREE RT3 INCREASED MARKEDLY TO PEAK ON DAY 3, 244% & 189%, RESPECTIVELY, ABOVE INITAL MEAN VALUES. CHANGES OBSERVED AFTER ADMINISTRATION OF IPODATE WERE CONSISTENT WITH AN EFFECT ON THE PERIPHERAL METABOLISM OF T4., IPODATE INHIBITED BINDING OF (125)I-LABELED T3 IN VITRO. IT PRODUCED A 50% INHIBITION OF BINDING AT 1.2X10-4 MOLAR. WHEN GIVEN ORALLY IN ACTIVE IN VIVO EXPERIMENTS, IPODATE DID NOT DIMINISH BINDING TO LIVER NUCLEAR RECEPTORS, BUT APPEARED TO INHIBIT IN VIVO METABOLISM OF LABELED T3., IPODATE IS AN EFFECTIVE, COMPETITIVE IN VITRO INHIBITOR OF (125)I-LABELED T3 BINDING TO RAT HEPATIC NUCLEI RECEPTORS. T3 RECEPTOR BINDING INHIBITION ALSO OCCURRED WHEN IPODATE WAS GIVEN IV TO RATS., 3,3'-DIIODOTHYRONINE (3,3'-T2) SECRETION FROM PERFUSED CANINE THYROID ISOLATED IN SITU, WAS INHIBITED BY IPODATE (10-5 MOLES). | |

| Record name | Iopodic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09333 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | IPODATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3347 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CRYSTALS | |

CAS No. |

5587-89-3, 1221-56-3 | |

| Record name | Oragrafin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5587-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ipodic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005587893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iopodic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09333 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Iopodic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium iopodate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.587 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-[[(dimethylamino)methylene]amino]-3-(2,4,6-triiodophenyl)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.539 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IPODIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F604ZKI910 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | IPODATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3347 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

168-169ºC, 168-169 °C | |

| Record name | Iopodic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09333 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | IPODATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3347 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。